molecular formula C18H27N3O B14771139 2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one

2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one

Cat. No.: B14771139
M. Wt: 301.4 g/mol
InChI Key: MKTFKZXKTYBMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyclopropyl-containing molecules. Examples include:

  • 2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone
  • 2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)butan-1-one.

Uniqueness

What sets 2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-amino-1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C18H27N3O/c1-14(19)18(22)20-11-5-8-17(13-20)21(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3

InChI Key

MKTFKZXKTYBMSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.